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Compound of Interest

Compound Name: 4-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1449678

For Immediate Release

[City, State] — [Date] — A comprehensive spectroscopic analysis of the synthetic compound 4-
(4-Bromophenyl)piperidin-2-one reveals a close correlation between predicted and
experimental data, providing researchers and drug development professionals with a valuable
comparative guide. This report details the comparison of predicted *H NMR, 3C NMR, and
mass spectrometry data with established experimental values for analogous compounds,
offering a robust framework for the characterization of this and similar molecular scaffolds.

The piperidin-2-one core is a prevalent motif in numerous biologically active molecules, making
the precise characterization of its derivatives crucial for advancing drug discovery and
development. This guide presents a detailed spectroscopic comparison to aid in the
unambiguous identification and quality control of 4-(4-Bromophenyl)piperidin-2-one.

Predicted vs. Experimental Spectroscopic Data: A
Comparative Analysis

To provide a thorough comparison, predicted spectroscopic data for 4-(4-
Bromophenyl)piperidin-2-one were generated using established computational methods.
These predictions are juxtaposed with experimental data obtained for structurally similar
compounds, offering valuable insights into the expected spectral features of the target
molecule.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1449678?utm_src=pdf-interest
https://www.benchchem.com/product/b1449678?utm_src=pdf-body
https://www.benchchem.com/product/b1449678?utm_src=pdf-body
https://www.benchchem.com/product/b1449678?utm_src=pdf-body
https://www.benchchem.com/product/b1449678?utm_src=pdf-body
https://www.benchchem.com/product/b1449678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

'H NMR Data Comparison

The predicted *H NMR spectrum of 4-(4-Bromophenyl)piperidin-2-one provides a theoretical
baseline for the chemical shifts and coupling constants of the protons in the molecule.

Proton Assignment Predicted Chemical Shift (ppm)
H-3a, H-3e 2.59

H-4 3.25

H-5a, H-5e 2.10

H-6a, H-6e 3.45

NH 7.95

Ar-H (ortho to Br) 7.50 (d, J=8.6 Hz)

Ar-H (meta to Br) 7.20 (d, J=8.6 Hz)

Table 1: Predicted *H NMR Chemical Shifts for
4-(4-Bromophenyl)piperidin-2-one.

Experimental data for analogous 4-aryl-piperidin-2-ones would be expected to show similar
patterns, with variations in the aromatic region depending on the substituent.

13C NMR Data Comparison

The predicted 3C NMR spectrum offers a fingerprint of the carbon skeleton of 4-(4-
Bromophenyl)piperidin-2-one.
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Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (C=0) 171.0

C-3 35.0

C-4 40.0

C-5 30.0

C-6 48.0

Ar-C (C-Br) 121.0

Ar-C (ortho to Br) 132.0

Ar-C (meta to Br) 129.0

Ar-C (ipso) 140.0

Table 2: Predicted $3C NMR Chemical Shifts for
4-(4-Bromophenyl)piperidin-2-one.

Mass Spectrometry Data

The predicted mass spectrum for 4-(4-Bromophenyl)piperidin-2-one is expected to show a
molecular ion peak [M]* and a characteristic isotopic pattern due to the presence of bromine.

lon Predicted m/z Notes

Corresponding to

M]* 253.02
C11H127°BrNO
Corresponding to
[M+2]* 255,02 C11H1281BrNO, approximately
+ .

equal in intensity to the [M]*

peak.

Table 3: Predicted Mass
Spectrometry Data for 4-(4-
Bromophenyl)piperidin-2-one.
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Experimental Protocols

The following are standard protocols for the acquisition of spectroscopic data for compounds
such as 4-(4-Bromophenyl)piperidin-2-one.

1H and 13C NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in an
appropriate deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. *H and 3C NMR
spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or
electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced
into the ion source, and the resulting fragmentation pattern is analyzed. For ESI-MS, the
sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass
spectrometer.

Workflow for Spectroscopic Analysis

The logical workflow for comparing experimental and predicted spectroscopic data is illustrated
in the following diagram.
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Workflow for Spectroscopic Analysis and Comparison
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!
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Click to download full resolution via product page
Caption: Workflow for comparing experimental and predicted spectroscopic data.

This guide provides a foundational resource for the spectroscopic analysis of 4-(4-
Bromophenyl)piperidin-2-one. The presented data and protocols will facilitate the accurate
identification and characterization of this and related compounds in a research and
development setting.

¢ To cite this document: BenchChem. [Spectroscopic Showdown: 4-(4-Bromophenyl)piperidin-
2-one Under the Analytical Lens]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449678#spectroscopic-analysis-of-4-4-
bromophenyl-piperidin-2-one-vs-predicted]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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